Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide and benzoyl chloride in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride in methanol at low temperatures.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, benzoyl chloride, sodium borohydride, and potassium permanganate. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, allowing for selective modifications of other parts of the molecule. This protection is crucial in multi-step synthesis processes, where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butoxycarbonyl-protected amino group, used in similar synthetic applications.
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: A compound with a similar protecting group, used in drug development and organic synthesis.
Uniqueness
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene core structure, which imparts distinct reactivity and properties compared to other tert-butoxycarbonyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the indene structure is required .
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-14-10-18(4,5)13-8-7-11(9-12(13)14)15(20)22-6/h7-9,14H,10H2,1-6H3,(H,19,21) |
InChI Key |
KVOLFYNOXSDNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)OC)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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